3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide
Description
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-isothiazole ring system. The 1,1-dioxide functional group (sulfone) and hydroxyl/methyl substituents at the 3- and 3a-positions distinguish it from related analogs. This compound belongs to the broader class of isothiazole 1,1-dioxides, which are known for their diverse biological activities, including enzyme inhibition and anti-inflammatory properties .
Synthetic routes for such compounds often involve cyclization reactions of sulfonamide precursors. For example, sodium hydride in acetonitrile has been used to cyclize substituted N-sulfonylaminonitriles into isothiazole 1,1-dioxides .
Properties
IUPAC Name |
3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazol-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-7-3-2-4-8(7)12(10,11)5-6(7)9/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXUWIVMYIQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1S(=O)(=O)CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide intermediate, followed by cyclization with a carbonyl compound to form the fused ring system. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon adjacent to the sulfonamide group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfinamide or sulfide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its stable sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The hydroxyl and methyl groups can further influence the binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Isothiazole 1,1-Dioxide Derivatives
Structural and Functional Differences
- The 3a-methyl group may enhance metabolic stability by sterically hindering enzymatic degradation, a feature absent in amino- or bromo-substituted analogs. Halogenated derivatives (e.g., bromoethyl in ) exhibit higher reactivity but pose environmental and toxicity risks, limiting therapeutic use compared to hydroxylated analogs.
- Biological Activity: The target compound’s LFA-1 inhibition (inferred from structural similarity to patented compounds ) contrasts with serine protease inhibition seen in dihydroisothiazol-3-one derivatives .
Molecular and Physicochemical Properties
Molecular Weight and Solubility :
Synthetic Accessibility :
- Cyclization methods using sodium hydride (e.g., ) are broadly applicable but may require optimization for hydroxylated derivatives due to steric or electronic effects.
Biological Activity
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure that includes both isothiazole and pyrrolidine moieties. This structural configuration contributes to its biological activity, particularly in neurological contexts.
Research indicates that this compound interacts with several biological targets:
- Neuroprotective Effects : The compound has been shown to exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Huntington's disease. It appears to modulate pathways associated with neuronal survival and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, reducing oxidative stress in neuronal cells.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cell Viability Assays : The compound was tested on various neuronal cell lines, showing a significant increase in cell viability under oxidative stress conditions compared to untreated controls.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 70 |
| 50 | 85 |
| 100 | 90 |
- Mechanistic Insights : Analysis through Western blotting revealed upregulation of Bcl-2 and downregulation of Bax in treated cells, indicating a shift towards anti-apoptotic signaling pathways.
In Vivo Studies
In vivo studies using animal models of Huntington's disease have shown promising results:
- Behavioral Assessments : Animals treated with the compound exhibited improved motor coordination and reduced symptoms associated with the disease.
- Histological Analysis : Examination of brain tissues indicated reduced neurodegeneration and preservation of neuronal integrity in treated groups compared to controls.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Huntington's Disease :
- A study involving a rodent model demonstrated that administration of this compound significantly improved survival rates and cognitive function over a treatment period of four weeks.
-
Neuroprotection in Stroke Models :
- In a transient ischemic attack model, the compound was found to reduce infarct size and improve recovery outcomes when administered shortly after the event.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
